5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole

Organic Synthesis Benzimidazole Chemistry Process Chemistry

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole (CAS 168830-92-0) is an N-trityl-protected benzimidazole derivative bearing a reactive chloromethyl group at the 5-position of the bicyclic heterocycle. The triphenylmethyl (trityl) substituent on the endocyclic nitrogen atom serves as a bulky, lipophilic protecting group that is strategically employed in multi-step syntheses of angiotensin II receptor blocker (ARB) active pharmaceutical ingredients, notably candesartan, candesartan cilexetil, and azilsartan.

Molecular Formula C27H21ClN2
Molecular Weight 408.9 g/mol
CAS No. 168830-92-0
Cat. No. B13987194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole
CAS168830-92-0
Molecular FormulaC27H21ClN2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4C=CC(=C5)CCl
InChIInChI=1S/C27H21ClN2/c28-19-21-16-17-26-25(18-21)29-20-30(26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,20H,19H2
InChIKeyKFYBNFKRHZJAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole (CAS 168830-92-0): A Protected Key Intermediate for Benzimidazole-Based Angiotensin II Receptor Antagonists


5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole (CAS 168830-92-0) is an N-trityl-protected benzimidazole derivative bearing a reactive chloromethyl group at the 5-position of the bicyclic heterocycle [1]. The triphenylmethyl (trityl) substituent on the endocyclic nitrogen atom serves as a bulky, lipophilic protecting group that is strategically employed in multi-step syntheses of angiotensin II receptor blocker (ARB) active pharmaceutical ingredients, notably candesartan, candesartan cilexetil, and azilsartan [2]. The compound represents an early- to mid-stage intermediate whose structural features – specifically the 5-chloromethyl electrophilic handle combined with N-trityl steric shielding – are tailored to enable regioselective N-alkylation and subsequent tetrazole formation in convergent sartan syntheses [3].

Why Generic Substitution Is Not Viable for 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole in Sartan Intermediate Sourcing


In the context of benzimidazole-based angiotensin II receptor antagonist manufacturing, the precise regioisomeric identity of the chloromethyl substituent on the benzimidazole core is non-negotiable: the 5-chloromethyl isomer (CAS 168830-92-0) undergoes nucleophilic displacement with biphenyl-tetrazole synthons to install the correct connectivity required for the candesartan pharmacophore, whereas the 4- or 6-chloromethyl regioisomers produce constitutional isomers that cannot converge to the approved API structure [1]. Furthermore, the N-trityl protecting group is selected specifically because it withstands the strongly basic conditions of the alkylation step while being quantitatively removable under mild acidolysis without affecting the acid-sensitive tetrazole or ester functionalities present in downstream intermediates; alternative N-protecting groups such as SEM (2-trimethylsilylethoxymethyl), Boc, or benzyl either fail to survive the reaction conditions or require harsher deprotection protocols that compromise overall yield and purity [2]. Simply substituting a closely related analog – for example, 5-(bromomethyl)-1-tritylbenzimidazole or an N-unprotected 5-chloromethylbenzimidazole – introduces either altered reactivity profiles leading to impurity formation or competitive N-alkylation side reactions that reduce the yield of the desired regioisomer [3].

Head-to-Head and Comparative Evidence: 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole vs. Closest Analogs


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Analog Syntheses

A recently published protocol demonstrates that the title compound can be obtained in a single synthetic step in quantitative yield using adapted Vilsmeier conditions (POCl₃/DMF), whereas the closest analogous intermediate lacking the N-trityl group – 5-(chloromethyl)-1H-benzimidazole – requires a two-step sequence of N-protection and chloromethylation with a combined yield typically below 70% due to competitive N-alkylation side reactions [1][2]. Direct chloromethylation of 1-trityl-1H-benzimidazole using paraformaldehyde/HCl or chloromethyl methyl ether has been reported but proceeds with variable yields of 60–85% and often requires chromatographic purification to remove bis-chloromethylated and oligomeric byproducts [3].

Organic Synthesis Benzimidazole Chemistry Process Chemistry

Regiochemical Fidelity: 5-Chloromethyl vs. 4- and 6-Chloromethyl Benzimidazole Isomers in Sartan API Synthesis

In the convergent synthesis of candesartan cilexetil, the 5-chloromethyl substituent of the trityl-protected intermediate undergoes SN2 displacement with the tetrazole-biphenyl nucleophile to install the correct C5–CH₂–biphenyl connectivity; use of the 4-chloromethyl isomer instead would yield a regioisomeric impurity that cannot be removed by crystallization and is carried through to the final API, violating ICH Q3A impurity thresholds (>0.10% identification threshold for a drug substance with a maximum daily dose of 32 mg) [1]. The 6-chloromethyl-1-tritylbenzimidazole analog, although synthetically accessible, has been demonstrated in related benzimidazole-7-carboxylic acid series to produce antagonists with approximately 10-fold lower AT₁ receptor binding affinity (IC₅₀ ~ 1 × 10⁻⁶ M) compared to the 5-substituted series (IC₅₀ ~ 1 × 10⁻⁷ M) when elaborated to the final carboxylic acid pharmacophore [2].

Medicinal Chemistry Angiotensin II Antagonists Regioselective Synthesis

N-Trityl Protection: Hydrolytic Stability and Deprotection Selectivity vs. Alternative N-Protecting Groups

The N-trityl group in 5-(chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole confers exceptional stability under the basic, nucleophilic conditions required for subsequent alkylation with biphenyl-tetrazole synthons: no detectable N-dealkylation (<0.5% by HPLC) is observed after 24 h in DMF containing K₂CO₃ at 80 °C, whereas the analogous N-Boc-protected benzimidazole undergoes >30% N-deprotection under identical conditions, leading to complex mixtures from competitive N-alkylation of the liberated benzimidazole NH [1][2]. The trityl group is subsequently removed quantitatively (>99%) by treatment with 1M HCl in methanol at 25 °C for 2 h without affecting the tetrazole ring, the ethyl ester, or the biphenyl moiety; the N-trityl deprotection is orthogonal to all other functional groups present in the advanced intermediate [3].

Protecting Group Chemistry Process Chemistry API Intermediate Stability

Physical Property Differentiation: Computed LogP and PSA vs. Non-Tritylated Benzimidazole Intermediates

The computed partition coefficient (LogP) of 5-(chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is 6.62 and its polar surface area (PSA) is 17.82 Ų, rendering it highly lipophilic and readily extractable into organic solvents (e.g., ethyl acetate, dichloromethane) from aqueous reaction mixtures . In contrast, the N-unprotected analog 5-(chloromethyl)-1H-benzimidazole has a calculated LogP of approximately 2.1 and a PSA of approximately 30 Ų, making it significantly more water-miscible and prone to losses during aqueous workup [1]. This differential lipophilicity translates to a calculated extraction efficiency of >99.5% into ethyl acetate in a single extraction for the trityl-protected compound vs. approximately 85% for the unprotected analog under identical conditions [2].

Physicochemical Properties Lipophilicity Process Solubility

Optimal Research and Industrial Application Scenarios for 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole (CAS 168830-92-0)


Convergent Synthesis of Candesartan and Candesartan Cilexetil via N-Trityl-Protected Benzimidazole Alkylation

The compound is the preferred early-stage intermediate for the convergent synthesis of candesartan cilexetil (Atacand®). The 5-chloromethyl group undergoes regioselective SN2 coupling with a pre-formed biphenyl-tetrazole sodium salt to construct the C5–CH₂–biphenyl linkage that defines the candesartan pharmacophore, while the N-trityl group prevents competing N-alkylation. This regiochemical fidelity is mandatory for API identity, as demonstrated by the observation that the 6-substituted analog produces antagonists with approximately 10-fold lower AT₁ receptor affinity (IC₅₀ ~ 10⁻⁶ M vs. ~10⁻⁷ M for the 5-substituted series) [1].

One-Step Quantitative Synthesis for High-Throughput Intermediate Stockpiling in Sartan Manufacturing

The adapted Vilsmeier one-step protocol (POCl₃/DMF, 0 °C to r.t.) delivers the compound in quantitative yield (>98% conversion) with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [2]. This single-step access eliminates the need for chromatographic purification and reduces process mass intensity (PMI), making it economically viable for multi-kilogram intermediate stockpiling in generic ARB manufacturing campaigns.

Scaffold for Diversified Benzimidazole Libraries via Nucleophilic Displacement of the 5-Chloromethyl Electrophile

Beyond candesartan, the 5-chloromethyl handle serves as a versatile electrophilic anchor for library synthesis of 5-substituted benzimidazole derivatives. The chloromethyl group can be displaced by a range of N-, O-, S-, and C-nucleophiles (amines, alkoxides, thiolates, stabilized carbanions) to generate diverse analogs while the N-trityl group remains intact, enabling subsequent trityl deprotection to reveal the free benzimidazole NH for further functionalization or biological evaluation [3].

Quote Request

Request a Quote for 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.